molecular formula C28H26FN3O3 B2865975 (4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone CAS No. 866843-02-9

(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No. B2865975
M. Wt: 471.532
InChI Key: UHQILZAFXHDNKO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It might also include information about the class of compounds it belongs to, and its role or use in industry or research.



Synthesis Analysis

Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

  • Environment-Sensitive Fluorescent Ligands : A study synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, showing potential for visualizing 5-HT(1A) receptors in cellular studies (Lacivita et al., 2009).

Antimicrobial Applications

  • Fluoroquinolone-Based 4-Thiazolidinones : Research into fluoroquinolone derivatives led to the synthesis of compounds with significant antibacterial and antifungal activities. These compounds, including variations with the (4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone structure, were evaluated for their antimicrobial properties, showcasing the potential for developing new antibacterial agents (Patel & Patel, 2010).

Antiproliferative and Structural Analysis

  • Bioactive Heterocycle Antiproliferative Activity : A novel bioactive heterocycle was prepared and evaluated for antiproliferative activity. The compound, structurally similar to the query molecule, demonstrated potential for cancer research through its antiproliferative properties and was thoroughly characterized using various spectroscopic methods (Benaka Prasad et al., 2018).

Molecular Interaction and Cancer Research

  • Mechanistic Study of Anticancer Compound : An investigation into a compound structurally related to the query chemical revealed its mechanism of action against cancer cells. The study showed that the compound induces apoptosis in cancer cells and inhibits tumor growth, providing insights into its potential as a cancer therapeutic agent (Lee et al., 2013).

Safety And Hazards

Safety and hazard analysis would involve studying the potential risks associated with the compound. This could include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and ways in which the synthesis or use of the compound could be improved.


Please note that this is a general guide, and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research article. If you have any other questions, feel free to ask!


properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQILZAFXHDNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone

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